Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that combines the structural features of thiophene and pyridine rings
Mechanism of Action
Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
is a complex organic compound with potential applications in proteomics research . .
Mode of Action
The compound is a polyfunctional molecule possessing both nucleophilic and electrophilic properties . It has been used as a versatile precursor to prepare several heterocyclic compounds . .
Biochemical Pathways
The compound has been used in the synthesis of several azodyes and biologically active compounds . .
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound’s nucleophilic amino group and electrophilic ester carbonyl group enable it to participate in diverse chemical reactions. It has been shown to interact with enzymes such as thiolases and aminotransferases, facilitating the formation of heterocyclic systems . These interactions often result in the synthesis of biologically active compounds, including antimicrobial agents .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, leading to alterations in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, it has been shown to inhibit certain proteases, resulting in the modulation of protein degradation pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can induce sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as enhanced antimicrobial activity and improved metabolic function. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as oxidation and conjugation, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound has been shown to accumulate in the cytoplasm and nucleus, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with organelle-specific proteins and enzymes. These interactions can modulate the compound’s activity and function, contributing to its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate. This reaction is carried out in a high boiling point solvent such as pyridine or in the presence of a strong base like potassium carbonate, potassium hydroxide, or sodium alkoxide . The reaction conditions are optimized to ensure the formation of the desired product with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing polyfunctionalized heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise for antimicrobial and anticancer activities.
Industry: It is utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- Ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate
Uniqueness
Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of both amino and dimethylamino groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other similar compounds and contributes to its wide range of applications .
Properties
IUPAC Name |
ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-17-12(16)10-9(13)8-7(15(2)3)5-6-14-11(8)18-10/h5-6H,4,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQNWVUBPWKXLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358148 |
Source
|
Record name | ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147992-86-7 |
Source
|
Record name | ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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